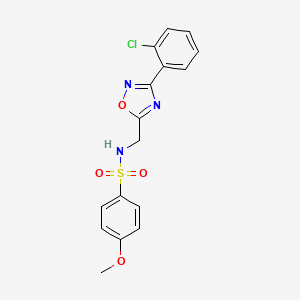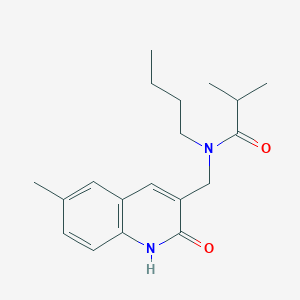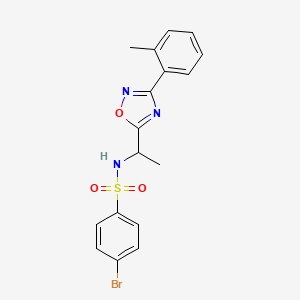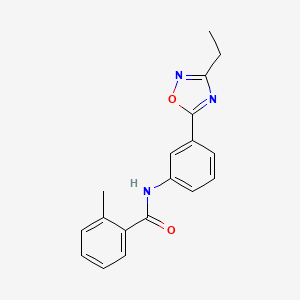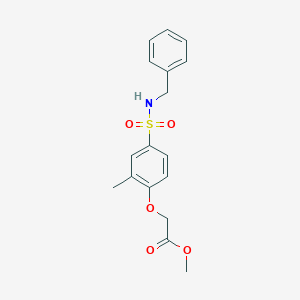
methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate, also known as MDBDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDBDM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, antibacterial and antifungal properties, and the ability to induce apoptosis. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate, including the synthesis of new derivatives with improved properties, the study of its potential applications in drug discovery and material science, and the investigation of its mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate and its potential use in treating various diseases.
Métodos De Síntesis
Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been synthesized using various methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine methyl ester followed by the reaction with sodium hydride and methyl iodide. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine followed by the reaction with methyl chloroacetate and sodium hydride. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been synthesized using the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine methyl ester followed by the reaction with methyl chloroacetate and sodium hydride.
Aplicaciones Científicas De Investigación
Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has shown promising results in inhibiting the growth of cancer cells, and it has been studied as a potential anticancer agent. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been studied for its antibacterial and antifungal properties. In addition, methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been used as a building block for the synthesis of various compounds, including macrocycles and dendrimers.
Propiedades
IUPAC Name |
methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-10-15(8-9-16(13)23-12-17(19)22-2)24(20,21)18-11-14-6-4-3-5-7-14/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMBSBFZCSZRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(benzylsulfamoyl)-2-methylphenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

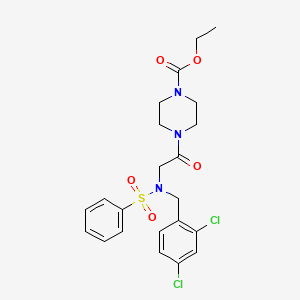

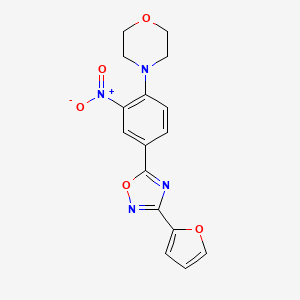
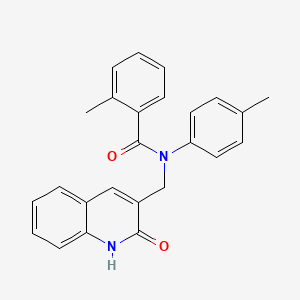

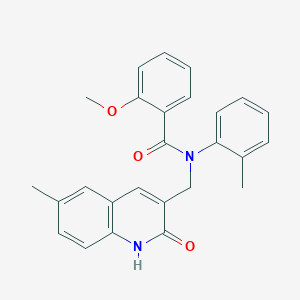
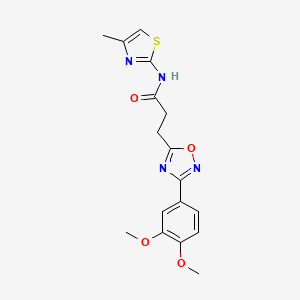
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)
